![molecular formula C29H30N6O6 B141936 Olmesartan-d4 Medoxomil CAS No. 1127298-55-8](/img/structure/B141936.png)
Olmesartan-d4 Medoxomil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olmesartan-d4 Medoxomil is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan-d4 Medoxomil involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade equipment to ensure consistent quality and efficiency. Additionally, purification processes such as crystallization, distillation, and chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
Olmesartan-d4 Medoxomil can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
科学研究应用
Analytical Method Development
Olmesartan-d4 Medoxomil is widely utilized in the development and validation of analytical methods. Its deuterated nature allows for improved sensitivity and specificity in mass spectrometry analyses. This is particularly beneficial in distinguishing between olmesartan and its metabolites in biological samples.
- Use in LC-MS/MS : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often incorporate olmesartan-d4 as an internal standard to enhance the accuracy of quantification of olmesartan in plasma and urine samples. The deuterated compound provides a unique mass signature that aids in the differentiation from endogenous substances.
Pharmacokinetic Studies
Olmesartan-d4 is instrumental in pharmacokinetic research, particularly in understanding the absorption, distribution, metabolism, and excretion (ADME) of olmesartan.
- Bioequivalence Studies : A study demonstrated the application of olmesartan-d4 in a bioequivalence study involving healthy volunteers. The results indicated that using olmesartan-d4 allowed for precise tracking of olmesartan levels over time, providing insights into its pharmacokinetic profile .
Quality Control (QC) Applications
In pharmaceutical manufacturing, olmesartan-d4 is employed for quality control purposes to ensure the consistency and reliability of olmesartan formulations.
- ANDA Submissions : The compound is suitable for use in Abbreviated New Drug Applications (ANDA), where it helps validate the quality and efficacy of generic formulations against branded products .
Clinical Research
Olmesartan-d4 has been utilized in clinical research to assess the pharmacodynamics of olmesartan.
- Case Study Example : In a clinical trial assessing the antihypertensive effects of olmesartan, researchers used olmesartan-d4 to monitor drug levels in participants over a 24-hour period. This study confirmed that olmesartan maintains effective blood pressure control throughout the dosing interval, which is critical for patient management .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Analytical Method Development | Used as an internal standard in LC-MS/MS for quantifying olmesartan levels | Enhances sensitivity and specificity |
Pharmacokinetic Studies | Assists in understanding ADME profiles through bioequivalence studies | Provides detailed pharmacokinetic data |
Quality Control | Ensures consistency and reliability in pharmaceutical formulations | Validates generic products for ANDA submissions |
Clinical Research | Monitored drug levels during antihypertensive trials | Confirmed sustained blood pressure control |
作用机制
The mechanism of action of Olmesartan-d4 Medoxomil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound is similar in that it contains an imidazole core and is used in various chemical reactions.
Pomegranate Extract Compounds: These compounds share some functional groups and have similar applications in biology and medicine.
Uniqueness
What sets Olmesartan-d4 Medoxomil apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
生物活性
Olmesartan-d4 medoxomil is a deuterated form of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies to provide a comprehensive understanding of its therapeutic potential and mechanisms.
Overview of this compound
Chemical Structure and Mechanism of Action
- This compound is a prodrug that is rapidly converted to olmesartan in the gastrointestinal tract. The deuteration enhances metabolic stability and may improve pharmacokinetic properties compared to its non-deuterated counterpart.
- The primary mechanism involves selective inhibition of the angiotensin II type 1 receptor (AT1R), which prevents the vasoconstrictive effects of angiotensin II, leading to decreased blood pressure and reduced cardiovascular strain .
Pharmacodynamics
Effects on Blood Pressure and Cardiovascular Health
- Clinical studies demonstrate that olmesartan medoxomil significantly lowers both systolic and diastolic blood pressure in hypertensive patients. In pooled analyses, it was found to be more effective than placebo, with significant reductions observed within two weeks of treatment .
- In patients with type 2 diabetes, olmesartan medoxomil not only lowers blood pressure but also reduces renal vascular resistance and oxidative stress, indicating protective renal effects .
Inflammatory Markers
- Research indicates that olmesartan medoxomil reduces levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), suggesting potential benefits in managing atherosclerosis and overall cardiovascular risk .
Pharmacokinetics
Absorption and Metabolism
- Upon oral administration, olmesartan medoxomil is rapidly absorbed and converted to olmesartan, achieving peak plasma concentrations between 1.4 to 2.8 hours after dosing. The bioavailability increases significantly from 4.5% to approximately 28.6% due to the prodrug formulation .
Elimination
- The drug exhibits a half-life ranging from 10 to 15 hours, allowing for once-daily dosing. Approximately 60% of the drug is excreted unchanged in feces, with renal elimination accounting for about 10-16% .
Case Studies and Clinical Trials
Efficacy in Hypertension Management
- A study involving hypertensive patients demonstrated that olmesartan medoxomil provided superior blood pressure control compared to other ARBs like losartan and valsartan. Patients treated with olmesartan achieved better outcomes in terms of sustained blood pressure reduction over 24 hours .
Combination Therapy Studies
- In trials assessing combination therapies, olmesartan medoxomil combined with hydrochlorothiazide showed enhanced efficacy compared to other combinations, highlighting its role as a valuable option in treatment-resistant hypertension cases .
Data Tables
Parameter | Olmesartan Medoxomil | Losartan | Valsartan |
---|---|---|---|
Mechanism | AT1R antagonist | AT1R antagonist | AT1R antagonist |
Bioavailability | 28.6% | ~33% | ~23% |
Half-life (hours) | 10-15 | 2 (losartan) | 6 |
Peak Plasma Concentration (mg/L) | 0.22 - 2.1 | ~0.5 | ~0.7 |
Renal Excretion (%) | 10-16 | ~30 | ~30 |
属性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i11D,12D,13D,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKUQLKSCSZGY-WQKXEYJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC3=C(OC(=O)O3)C)C(C)(C)O)CCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。